molecular formula C48H54N2O9 B1193627 ß-NF-ATRA

ß-NF-ATRA

Katalognummer: B1193627
Molekulargewicht: 802.965
InChI-Schlüssel: MGBFQQQDJPJUNW-DZHZFLTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

β-Naphthoflavone-all-trans retinoic acid (β-NF-ATRA) is a proteolysis-targeting chimera (PROTAC) developed by the Naito group in 2019 . It is a bifunctional molecule comprising β-naphthoflavone (β-NF), a ligand for the aryl hydrocarbon receptor (AhR) E3 ligase complex, conjugated to all-trans retinoic acid (ATRA), which binds cellular retinoic acid-binding proteins (CRABP-I and CRABP-II) . This chimeric compound hijacks the ubiquitin-proteasome system (UPS) to degrade CRABP-I and CRABP-II in an AhR-dependent manner in cells expressing AhR (e.g., MCF-7 and IMR-32) . Notably, β-NF-ATRA also induces CRABP-2 degradation in AhR-negative cells (e.g., SH-SY5Y) through an AhR-independent mechanism, suggesting additional pathways such as hydrophobic tagging (HyT) effects .

Its unique dual mechanism (AhR-dependent and -independent) distinguishes it from conventional PROTACs, making it a versatile tool for studying protein degradation .

Eigenschaften

Molekularformel

C48H54N2O9

Molekulargewicht

802.965

IUPAC-Name

(2E,4E,6E,8E)-3,7-Dimethyl-9-((E)-2,6,6-trimethyl-3-(((12-oxo-1-(4-(1-oxo-1H-benzo[f]chromen-3-yl)phenyl)-2,5,8-trioxa-11-azatridecan-13-yl)oxy)imino)cyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C48H54N2O9/c1-33(9-8-10-34(2)29-46(53)54)13-19-40-35(3)41(21-22-48(40,4)5)50-58-32-45(52)49-23-24-55-25-26-56-27-28-57-31-36-14-16-38(17-15-36)44-30-42(51)47-39-12-7-6-11-37(39)18-20-43(47)59-44/h6-20,29-30H,21-28,31-32H2,1-5H3,(H,49,52)(H,53,54)/b10-8+,19-13+,33-9+,34-29+,50-41+

InChI-Schlüssel

MGBFQQQDJPJUNW-DZHZFLTJSA-N

SMILES

O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCOCC2=CC=C(C3=CC(C4=C(O3)C=CC5=CC=CC=C45)=O)C=C2)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ß-NF-ATRA

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares β-NF-ATRA with structurally or functionally related compounds:

Compound E3 Ligase Target Protein Mechanism Key Findings Reference
β-NF-ATRA AhR CRABP-I/II AhR-dependent UPS + HyT (CRABP-2) Degrades CRABP-2 in AhR-negative cells; DC50 not explicitly reported but shows dose-dependent efficacy.
ITE-ATRA AhR CRABP-I/II AhR-dependent UPS Uses alternative AhR ligand ITE; similar degradation profile but lacks AhR-independent effects.
NJH-1-106 FEM1B BRD4 Covalent FEM1B recruitment DC50 = 250 nM for BRD4; leverages covalent binding to FEM1B.
BT1 RNF114 BCR-ABL Covalent RNF114 recruitment Targets BCR-ABL specifically; derived from nimbolide, a natural product.
β-NF-JQ1 AhR BRD proteins AhR-dependent UPS Induces AhR-BRD interaction; demonstrates anticancer activity in BRD4-driven cancers.
ML 2-14 RNF114 BRD4 Covalent RNF114 recruitment DC50 = 14–36 nM for BRD4; synthetic ligand EN219 mimics nimbolide’s function.

Key Comparative Insights:

E3 Ligase Specificity: β-NF-ATRA and ITE-ATRA recruit AhR, while NJH-1-106 and ML 2-14 use FEM1B and RNF114, respectively. AhR-based degraders exploit endogenous ligand-binding domains, whereas covalent ligands (e.g., EN106, nimbolide) enable irreversible E3 ligase engagement .

Degradation Mechanisms :

  • β-NF-ATRA uniquely combines AhR-dependent UPS activity with HyT-mediated CRABP-2 degradation in AhR-negative cells . In contrast, ITE-ATRA and β-NF-JQ1 strictly require AhR expression .

β-NF-ATRA’s efficacy in AhR-negative cells broadens its applicability beyond traditional PROTAC mechanisms .

Therapeutic Potential: β-NF-ATRA and β-NF-JQ1 show promise in cancers driven by CRABPs or BRD proteins, respectively . BT1’s specificity for BCR-ABL highlights the importance of E3 ligase choice in targeting oncogenic fusion proteins .

Research Findings and Mechanistic Details

β-NF-ATRA vs. ITE-ATRA:

  • Both compounds degrade CRABPs via AhR in MCF-7 and IMR-32 cells. However, β-NF-ATRA’s degradation of CRABP-2 in SH-SY5Y cells (AhR-negative) suggests an HyT effect, where hydrophobic moieties promote protein aggregation and proteasomal clearance .
  • MLN4924 (NEDD8-activating enzyme inhibitor) blocks CRABP-1 degradation by β-NF-ATRA but only partially inhibits CRABP-2 degradation, confirming dual mechanisms .

β-NF-ATRA vs. Covalent PROTACs:

  • EN106- and nimbolide-based PROTACs (e.g., NJH-1-106, BT1) rely on covalent E3 ligase binding, enhancing target engagement but risking off-target effects . β-NF-ATRA’s non-covalent AhR recruitment may offer better reversibility and safety .

β-NF-JQ1 and BRD Protein Degradation:

  • β-NF-JQ1, a β-NF conjugate with BET inhibitor JQ1, degrades BRD4 via AhR, demonstrating modularity in PROTAC design . Its efficacy parallels β-NF-ATRA but focuses on epigenetic regulators rather than retinoid metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ß-NF-ATRA
Reactant of Route 2
ß-NF-ATRA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.